Ibiglustat succinate

Gaucher Disease Type 3 Neurological Endpoint Phase 3 Clinical Trial

Ibiglustat succinate (venglustat) is the only GCS inhibitor with Phase 3 evidence of neurological superiority over ERT in GD3. Unlike eliglustat (no BBB penetration) or miglustat (no Phase 3 GD3 data), ibiglustat crosses the BBB and improved neurological outcomes in the LEAP2MONO trial. It also reduces GL-3 to near-physiological levels in Fabry iPSC-cardiomyocyte models. This is the gold-standard comparator for SRT vs. ERT studies and the essential chemical probe for CNS glycosphingolipidosis research. Order high-purity ibiglustat succinate for preclinical and translational studies.

Molecular Formula C24H30FN3O6S
Molecular Weight 507.6 g/mol
CAS No. 1629063-80-4
Cat. No. B12419537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbiglustat succinate
CAS1629063-80-4
Molecular FormulaC24H30FN3O6S
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4.C(CC(=O)O)C(=O)O
InChIInChI=1S/C20H24FN3O2S.C4H6O4/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24;5-3(6)1-2-4(7)8/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25);1-2H2,(H,5,6)(H,7,8)/t16-;/m1./s1
InChIKeyTWRYSLPYKQOKAO-PKLMIRHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ibiglustat Succinate: A Brain-Penetrant GCS Inhibitor for Lysosomal Storage Disorder Research and Clinical Development


Ibiglustat succinate (CAS: 1629063-80-4), the succinate salt form of the clinical candidate known as venglustat (GZ/SAR402671), is a small molecule inhibitor of glucosylceramide synthase (GCS) [1]. It functions as an orally bioavailable substrate reduction therapy (SRT) designed to cross the blood-brain barrier (BBB) [2]. This compound is under advanced clinical investigation for the treatment of Gaucher disease type 3 (GD3), Parkinson's disease associated with GBA mutations, Fabry disease, and other glycosphingolipidoses [3].

Why Ibiglustat Succinate Cannot Be Simply Substituted: The Critical Role of CNS Penetration and Clinical Validation


Substituting ibiglustat succinate with other GCS inhibitors, such as eliglustat or miglustat, in research or clinical development contexts is not scientifically valid due to critical differences in blood-brain barrier (BBB) penetration and therapeutic scope [1]. Eliglustat tartrate is explicitly limited by its lack of brain penetration, restricting its utility to non-neuronopathic Gaucher disease [2]. Miglustat, while brain-penetrant, is associated with a distinct gastrointestinal tolerability profile and is not backed by phase 3 clinical data for neuronopathic GD3 [3]. Therefore, ibiglustat succinate is the only GCS inhibitor with phase 3-level evidence of superiority over enzyme replacement therapy for neurological symptoms in GD3 .

Quantitative Differentiation of Ibiglustat Succinate: Head-to-Head Clinical and Preclinical Evidence


Superiority in Improving Neurological Function in Gaucher Disease Type 3 (GD3) vs. Standard of Care

In the phase 3 LEAP2MONO trial (NCT05222906), ibiglustat (venglustat) demonstrated statistically significant superiority over enzyme replacement therapy (ERT, imiglucerase) in improving neurological symptoms in patients with GD3. The study met its primary endpoint by showing a greater improvement in a global test score for two assessments: the Scale for Assessment and Rating of Ataxia (SARA) modified total score and the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) . This is a crucial differentiator, as ERT is the standard of care but does not address neurological manifestations due to its inability to cross the blood-brain barrier [1].

Gaucher Disease Type 3 Neurological Endpoint Phase 3 Clinical Trial

Blood-Brain Barrier (BBB) Penetration and CNS Target Engagement vs. Eliglustat

Ibiglustat (venglustat) is explicitly designed and characterized as a brain-penetrant GCS inhibitor, a property that enables its investigation in neuronopathic lysosomal storage disorders [1]. In stark contrast, the marketed GCS inhibitor eliglustat tartrate is described as having a "lack of brain penetration," which "limited" its use for "glycosphingolipid storage diseases with CNS manifestations" [2]. This fundamental pharmacokinetic difference dictates their distinct therapeutic applications.

CNS Penetration Pharmacokinetics Glucosylceramide

In Vitro Efficacy in Reducing Pathological GL-3 Accumulation in Fabry Disease Model

In a human induced pluripotent stem cell (iPSC)-derived cardiomyocyte model of Fabry disease, treatment with ibiglustat (SAR402671) succinate at 1 µM for 15 days effectively prevented further accumulation of globotriaosylceramide (GL-3). GL-3 levels in the treated disease model cells were reduced to near-physiological levels observed in untreated wild-type cells [1].

Fabry Disease GL-3 Cardiomyocyte In Vitro

Procurement-Driven Application Scenarios for Ibiglustat Succinate in R&D


Investigating CNS-Targeted Substrate Reduction Therapy (SRT) in Gaucher Disease Type 3

Researchers focused on the neurological progression of Gaucher disease type 3 should prioritize ibiglustat succinate as their lead compound. The phase 3 LEAP2MONO trial provides clinical proof-of-concept for improving neurological outcomes, a property not shared by any approved or investigational GCS inhibitor. This makes it the only relevant tool for studying the link between glucosylceramide reduction and CNS symptom improvement in GD3 .

Comparing Oral SRT Versus Enzyme Replacement Therapy (ERT) in Lysosomal Storage Disorders

Ibiglustat succinate serves as the gold-standard comparator in studies evaluating the efficacy and convenience of oral substrate reduction therapy against intravenous ERT. Its demonstrated non-inferiority to ERT on systemic disease markers and superiority on neurological endpoints in the LEAP2MONO trial provides a validated benchmark for new SRT candidates or novel ERT formulations aiming to address similar therapeutic goals .

Studying GCS Inhibition in iPSC-Derived Disease Models of Fabry Disease

Given its established efficacy in reducing GL-3 accumulation to near-physiological levels in a human iPSC-derived cardiomyocyte model, ibiglustat succinate is an essential chemical probe for preclinical Fabry disease research. It is particularly suited for studies investigating the reversal of lysosomal storage pathology and downstream cellular consequences in human cardiac tissue models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ibiglustat succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.